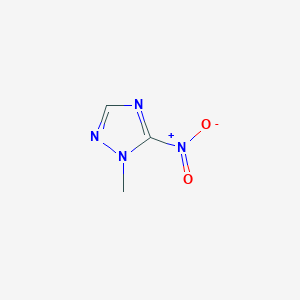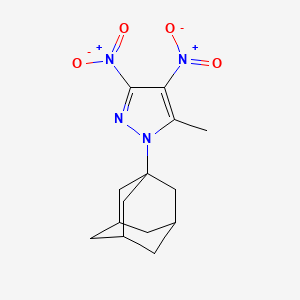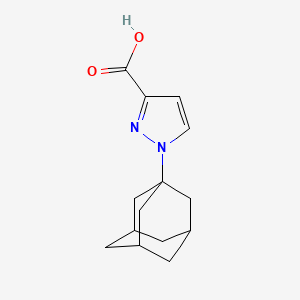
1-(1-adamantyl)-3-nitro-1H-pyrazole
Overview
Description
1-(1-Adamantyl)-3-nitro-1H-pyrazole is a compound that features an adamantane moiety attached to a pyrazole ring with a nitro group at the 3-position. Adamantane is a highly stable, diamondoid structure known for its rigidity and bulkiness, which imparts unique properties to the compounds it is part of. The nitro group and pyrazole ring are common in various bioactive molecules, making this compound of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(1-adamantyl)-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl moiety can be introduced through various methods, such as the reaction of adamantane with halogenating agents to form 1-bromoadamantane, which can then be further functionalized.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-Adamantyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or other suitable reducing agents.
Substitution: The adamantyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups through reactions with electrophiles or nucleophiles.
Common reagents and conditions for these reactions include nitric acid for nitration, hydrogen gas with palladium for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include nitroso derivatives, amines, and substituted adamantyl derivatives.
Scientific Research Applications
1-(1-Adamantyl)-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s bioactive nature makes it a candidate for studying interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Medicine: Its structural features are explored for potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-3-nitro-1H-pyrazole involves its interaction with molecular targets through its nitro and pyrazole functionalities. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The adamantyl group enhances the compound’s stability and bioavailability by providing a rigid and bulky structure that can improve binding affinity and selectivity.
Comparison with Similar Compounds
1-(1-Adamantyl)-3-nitro-1H-pyrazole can be compared with other adamantane derivatives and nitro-pyrazole compounds:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and specific applications.
Nitro-Pyrazole Compounds: Other nitro-pyrazole derivatives may have different substituents on the pyrazole ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in the combination of the adamantyl group with the nitro-pyrazole structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(1-adamantyl)-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)12-1-2-15(14-12)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGTVWNXBXVRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4342743.png)
![N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B4342747.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4342751.png)
![2-{3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-propoxyphenyl)acetamide](/img/structure/B4342754.png)
![N-(4-chlorophenyl)-2-{3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B4342767.png)
![ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE](/img/structure/B4342768.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B4342789.png)
![DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE](/img/structure/B4342802.png)
![2-(1-adamantyl)-5-[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]-2H-tetrazole](/img/structure/B4342808.png)


![N~1~-(2-FURYLMETHYL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4342831.png)
![N-(4-METHYLPHENYL)-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4342836.png)
